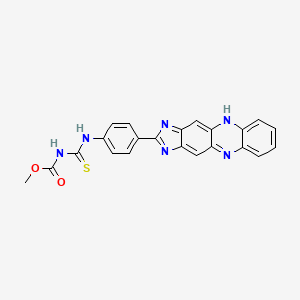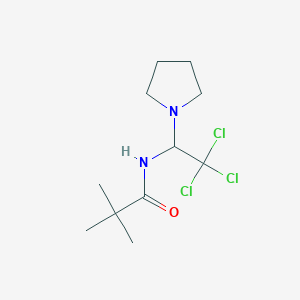
Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate is a complex organic compound with the molecular formula C22H16N6O2S and a molecular weight of 428.476.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. This reaction yields derivatives of 2-(1h-imidazo(4,5-b)phenazin-2-yl)phenol, which can then be further modified to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include manganese (III) acetate for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action for Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as altering cell signaling pathways or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-imidazo(4,5-b)phenazine: This compound shares a similar core structure but lacks the additional functional groups present in Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate.
2-(1H-imidazo(4,5-b)phenazin-2-yl)phenol: Another structurally related compound, often used in coordination chemistry.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
303059-16-7 |
|---|---|
Fórmula molecular |
C22H16N6O2S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
methyl N-[[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C22H16N6O2S/c1-30-22(29)28-21(31)23-13-8-6-12(7-9-13)20-26-18-10-16-17(11-19(18)27-20)25-15-5-3-2-4-14(15)24-16/h2-11,24H,1H3,(H2,23,28,29,31) |
Clave InChI |
PDBFJQAFWIDVOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11985837.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11985861.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)
![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11985899.png)

![N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11985906.png)
